3-Oxo-3-(thiophen-3-yl)propanenitrile

Übersicht

Beschreibung

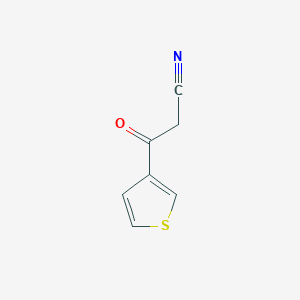

3-Oxo-3-(thiophen-3-yl)propanenitrile: is an organic compound with the molecular formula C7H5NOS. It is characterized by the presence of a thiophene ring, a nitrile group, and a ketone group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the presence of a thiophene ring, a cyano group (-C≡N), and a ketone group (C=O) attached to a propanene backbone. Its molecular formula is CHNOS, with a molecular weight of 151.18 g/mol. The unique structural features of this compound contribute to its reactivity and potential biological activities.

Applications in Chemistry

Synthesis Intermediates:

3-Oxo-3-(thiophen-3-yl)propanenitrile serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized in the preparation of spirooxindoles and other complex organic molecules through multi-component reactions. For example, it has been employed in one-pot reactions to synthesize novel spiro-indoline-pyrazolo[3,4-b]pyridines, which exhibit promising anticancer properties .

Comparison with Similar Compounds:

| Compound Name | Structure | Applications |

|---|---|---|

| 3-Oxo-3-(thiophen-2-yl)propanenitrile | Structure | Anticancer research |

| 2-Thenoylacetonitrile | Structure | Organic synthesis |

| 3-Oxo-3-(thiophen-3-yl)propionitrile | Structure | Synthesis of pharmaceuticals |

The distinct reactivity of this compound compared to similar compounds is attributed to the specific positioning of the thiophene ring and the presence of both nitrile and ketone functional groups.

Biological Applications

Antimicrobial and Anticancer Activities:

Research has indicated that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, leading to further exploration as a potential lead compound for drug development. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of triple-negative breast cancer cells (MDA-MB-231) .

Case Study: Synthesis and Activity Evaluation

A study synthesized several derivatives of this compound and evaluated their anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). Some derivatives exhibited GI50 values indicating significant cytotoxicity, warranting further investigation into their mechanisms of action and therapeutic potential .

Pharmaceutical Applications

Lead Compound for Drug Development:

One of the most significant applications of this compound is its role as an intermediate in the synthesis of (S)-Duloxetine, an antidepressant medication. The compound undergoes bioreduction using whole cells of Rhodotorula glutinis, resulting in chiral products essential for pharmaceutical applications. This biotransformation highlights its utility in producing therapeutically relevant compounds through green chemistry approaches.

Industrial Applications

Advanced Materials Production:

In addition to its pharmaceutical applications, this compound is also utilized in the production of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for developing new materials with specific functionalities in various industrial processes.

Wirkmechanismus

Mode of Action

It is suggested that it might act as a dual inhibitor of serotonin and norepinephrine reuptake . This implies that the compound could interact with its targets, leading to changes in the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.

Biochemical Pathways

If it indeed acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially affect the serotonin and norepinephrine signaling pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. For instance, storage conditions such as temperature and light exposure can affect its stability . Furthermore, the compound’s action could also be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile typically involves the reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-3-(thiophen-3-yl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted nitriles or amides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Oxo-3-(thiophen-2-yl)propanenitrile

- 2-Thenoylacetonitrile

- 3-Oxo-3-(thiophen-3-yl)propionitrile

Uniqueness

3-Oxo-3-(thiophen-3-yl)propanenitrile is unique due to the position of the thiophene ring and the presence of both nitrile and ketone functional groups. This combination of structural features imparts distinct reactivity and potential biological activities compared to similar compounds.

Biologische Aktivität

3-Oxo-3-(thiophen-3-yl)propanenitrile is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as duloxetine, an antidepressant. This compound features a cyano group and a ketone group on a propanene backbone, along with a thiophene ring, which enhances its biological activity and reactivity.

- Molecular Formula : C₇H₅NOS

- Molecular Weight : 151.18 g/mol

The structural attributes of this compound contribute to its reactivity and interactions with biological systems. The presence of the thiophene ring, known for its aromatic properties, plays a crucial role in the compound's pharmacological profile.

Pharmacological Applications

This compound is primarily recognized for its role in the synthesis of duloxetine through bioreduction processes involving microorganisms like Rhodotorula glutinis. This biocatalytic approach enables the production of chiral intermediates essential for pharmaceutical applications. The compound's ability to undergo selective bioreduction is pivotal in generating biologically active enantiomers that exhibit therapeutic effects.

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound has shown promising results in:

- Inhibition of Type III Secretion Systems (T3SS) : Research indicates that compounds structurally similar to this compound can inhibit T3SS in pathogenic bacteria, reducing their virulence and potential for infection .

Study on Antidepressant Synthesis

A significant study highlighted the use of this compound in synthesizing (S)-Duloxetine. The bioreduction process yielded (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, demonstrating an efficient pathway for producing this antidepressant over 48 hours.

Inhibition Studies

Research has also focused on the compound's inhibitory effects on bacterial virulence factors. In particular, studies have shown that derivatives of this compound can significantly inhibit T3SS activity in Escherichia coli, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Oxo-3-(thiophen-2-yl)propanenitrile | Similar structure but different thiophene position | Used in analogous synthetic pathways |

| 3-Oxo-3-(phenyl)propanenitrile | Contains a phenyl ring instead of thiophene | More prevalent in industrial applications |

| 2-Thienylacetic acid | Simpler thiophene derivative | Primarily used in agricultural chemistry |

The unique arrangement of functional groups in this compound enhances its reactivity compared to other derivatives, making it particularly valuable in drug development.

Eigenschaften

IUPAC Name |

3-oxo-3-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZODDPZNLDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372352 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69879-30-7 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.